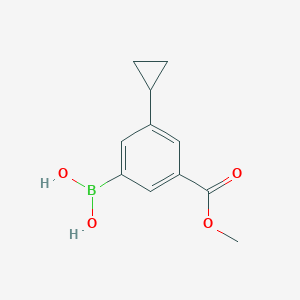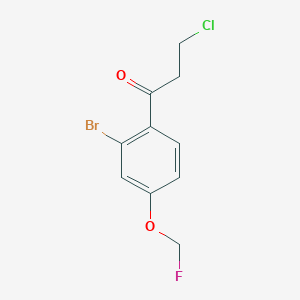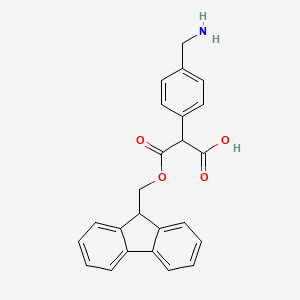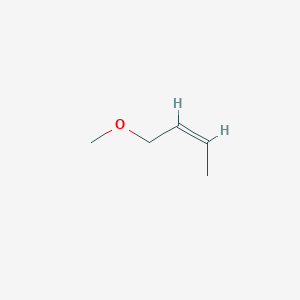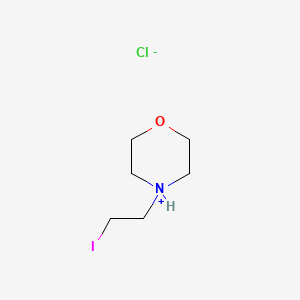
4-(2-Iodoethyl)morpholin-4-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodoethyl)morpholin-4-ium chloride is a chemical compound with the molecular formula C6H13ClINO and a molecular weight of 277.53 g/mol . It is a morpholine derivative where the nitrogen atom is substituted with a 2-iodoethyl group, forming a quaternary ammonium salt with chloride as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the reaction of morpholine with 2-iodoethanol in the presence of a suitable base, followed by quaternization with hydrochloric acid . The reaction conditions often include:
Reactants: Morpholine and 2-iodoethanol
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Quaternization: Addition of hydrochloric acid to form the chloride salt
Industrial Production Methods
In an industrial setting, the production of 4-(2-Iodoethyl)morpholin-4-ium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
化学反应分析
Types of Reactions
4-(2-Iodoethyl)morpholin-4-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiomorpholine derivatives, azidoethylmorpholine, or alkoxymorpholine.
Oxidation: Sulfoxides or sulfones of the morpholine ring.
Reduction: Ethylmorpholine or other reduced derivatives.
科学研究应用
4-(2-Iodoethyl)morpholin-4-ium chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-(2-Iodoethyl)morpholin-4-ium chloride involves its ability to act as an alkylating agent. The iodoethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This property makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved include:
相似化合物的比较
4-(2-Iodoethyl)morpholin-4-ium chloride can be compared with other similar compounds, such as:
4-(2-Bromoethyl)morpholin-4-ium chloride: Similar structure but with a bromoethyl group instead of an iodoethyl group. The iodoethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine.
4-(2-Chloroethyl)morpholin-4-ium chloride: Contains a chloroethyl group, which is less reactive than the iodoethyl group. The chloride derivative is more stable but less effective as an alkylating agent.
4-(2-Fluoroethyl)morpholin-4-ium chloride: Features a fluoroethyl group, which is the least reactive among the halogenated derivatives. The fluoroethyl group provides higher stability but lower reactivity.
The uniqueness of 4-(2-Iodoethyl)morpholin-4-ium chloride lies in its high reactivity and ability to form stable covalent bonds with nucleophilic sites, making it a valuable tool in chemical and biological research .
属性
分子式 |
C6H13ClINO |
|---|---|
分子量 |
277.53 g/mol |
IUPAC 名称 |
4-(2-iodoethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
InChI 键 |
HHBYQAHEPOIELB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[NH+]1CCI.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


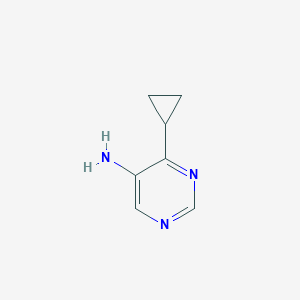
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
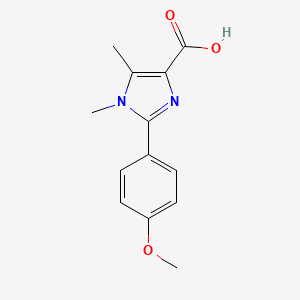
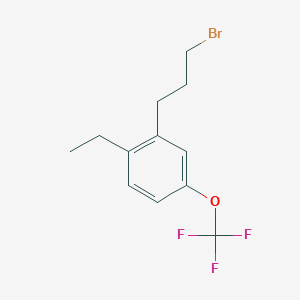
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
